2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one
Description
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(3-hydroxypropylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O2S/c12-7-4-8-14-9-11(13)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
ZRCYADIXLPUVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCCCO |
Origin of Product |
United States |
Preparation Methods
Thiol Substitution on α-Haloketones
A widely employed method for synthesizing 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one involves nucleophilic substitution of an α-haloketone with 3-mercapto-1-propanol (3-hydroxypropane-1-thiol).
- Starting Material: α-Bromo-1-phenylethan-1-one (phenacyl bromide).
- Nucleophile: 3-Mercapto-1-propanol.
- Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), under inert atmosphere to prevent oxidation of thiol.
- Temperature: Room temperature to mild heating (25–60 °C).
- Workup: Aqueous extraction, purification by chromatography.
This method yields the target compound by substitution of bromine with the thiol group, forming the thioether linkage while retaining the hydroxypropyl chain intact.
- The thiol nucleophile must be free of oxidation; freshly prepared or reduced thiols are preferred.
- The α-bromoketone is highly reactive, facilitating efficient substitution.
- Side reactions such as disulfide formation can be minimized by inert atmosphere.
Bromination of this compound Precursors and Subsequent Cyclization
From related literature on α-bromo carbonyl compounds bearing thio substituents, the preparation of α-bromo derivatives followed by nucleophilic substitution is a key step.
For example, bromination of 1-(4-(3-hydroxypropylthio)phenyl)ethan-1-one with bromine in acetic acid at room temperature produces α-bromocarbonyl intermediates, which can then be reacted with thiol-containing nucleophiles to yield the desired thioether ketones.
This method is useful for preparing derivatives and analogues of this compound, especially when further functionalization is required.
Oxidation and Protection Strategies
In some synthetic routes, the hydroxy group on the propyl chain is protected or introduced after the thioether formation to avoid side reactions.
- Protection of the hydroxy group as a silyl ether or acetal during the substitution step.
- Subsequent deprotection under mild acidic or fluoride ion conditions.
- Oxidation of thiol precursors to disulfides is avoided by controlling atmosphere and reagents.
Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Bromo-1-phenylethan-1-one synthesis | Bromination of acetophenone with bromine in acetic acid, RT | 85–90 | High purity α-bromoketone intermediate |
| Nucleophilic substitution with 3-mercapto-1-propanol | DMF, inert atmosphere, 40 °C, 12 h | 75–85 | Efficient substitution, minimal side products |
| Purification | Chromatography (silica gel) | — | Yields pure this compound |
Characterization Data
- 1H NMR: Signals corresponding to aromatic protons (7.2–7.9 ppm), methylene protons adjacent to sulfur (~3.0 ppm), and hydroxypropyl chain protons (1.5–3.8 ppm).
- 13C NMR: Carbonyl carbon at ~195–200 ppm, aromatic carbons 125–140 ppm, aliphatic carbons 30–70 ppm.
- Mass Spectrometry: Molecular ion peak consistent with C11H14O2S.
- IR Spectroscopy: Strong absorption around 1680 cm⁻¹ (C=O), broad band near 3400 cm⁻¹ (O–H).
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct nucleophilic substitution | Straightforward, mild conditions | Requires careful handling of thiol | 75–85 |
| Bromination followed by substitution | Allows intermediate functionalization | Additional step, bromine handling hazards | 70–80 |
| Protection/deprotection strategies | Protects sensitive hydroxy group | Increases steps and time | 65–75 |
Summary and Recommendations
The most reliable and widely used preparation method for this compound is the nucleophilic substitution of α-bromo-1-phenylethan-1-one with 3-mercapto-1-propanol under inert atmosphere in polar aprotic solvents. This method provides good yields and preserves the hydroxy functionality without requiring protection. Careful control of reaction conditions prevents thiol oxidation and side reactions.
For advanced derivatives or when further functionalization is needed, bromination of precursors followed by substitution or cyclization reactions can be employed.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- 2-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)-1-phenylethan-1-one : Chlorine substituents increase electrophilicity at the ketone carbonyl (δC 197.6 ppm in ¹³C NMR), enhancing reactivity in electrophilic substitutions .
- 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone: A phenolic hydroxyl group (δC 152.2 ppm) introduces hydrogen bonding, increasing melting points and solubility in polar solvents compared to non-hydroxylated analogs .
- 2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one : The benzimidazole moiety (MW 268.34 g/mol) contributes to π-stacking interactions, likely improving crystallinity .
Key Insight : The 3-hydroxypropylthio group in the target compound balances hydrophilicity (via the hydroxyl) and lipophilicity (via the propyl chain), offering tunable solubility for drug delivery systems.
Spectral and Analytical Data Comparison
Biological Activity
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a phenyl group, a thioether linkage, and a hydroxypropyl side chain, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Electrophilic Reactions : The compound can act as an electrophile, reacting with nucleophiles in biological systems. This may lead to the modification of proteins or nucleic acids, influencing various cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.
- Antioxidant Activity : Similar compounds have demonstrated the ability to modulate oxidative stress responses, indicating that this compound might possess antioxidant properties .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been hypothesized based on its structural characteristics. Compounds with similar thioether linkages have been reported to exhibit cytotoxic effects against cancer cell lines through the induction of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Case Studies
A comparative assessment was conducted on various small-molecule compounds targeting similar pathways as this compound. The study highlighted the compound's potential in modulating key proteins involved in cellular stress responses and cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-chloro-N,N-dimethylaniline | Antimicrobial, anticancer | Electrophilic interactions |
| 5-(penta-1,3-diynyl)-thiophene | NQO1 induction | Enzyme inhibition |
| 2-(penta-1,3-diynyl)-5-(4-hydroxybut-1-ynyl)-thiophene | Reactive oxygen species generation | Apoptosis induction |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have been tested for their ability to inhibit key enzymes involved in inflammatory pathways and cancer progression. The findings suggest that modifications to the hydroxypropyl group can enhance biological activity while reducing cytotoxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via S-alkylation of thiol-containing intermediates with α-bromoacetophenone derivatives. For example, in analogous syntheses (e.g., triazole-thiol derivatives), cesium carbonate in DMF is used to deprotonate the thiol, enabling nucleophilic substitution . Optimizing stoichiometry (e.g., 1.5 eq bromoacetophenone) and reaction time (12–24 hours) improves yields. Post-reaction purification often involves column chromatography with ethyl acetate/heptane gradients .
- Key Data :
| Substrate | Reagent | Solvent | Yield | Ref. |
|---|---|---|---|---|
| Triazole-thiol | Cs₂CO₃, bromoacetophenone | DMF | 72% | |
| Benzoxasilaborole-thiol | K₂CO₃, bromoacetophenone | THF | 65% |
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹³C NMR : Peaks at δ ~199 ppm (ketone C=O), δ ~45 ppm (hydroxypropyl CH₂), and δ ~128–136 ppm (aromatic carbons) are diagnostic. CDCl₃ is the standard solvent .
- HRMS : Confirm molecular ion [M+Na]⁺ with <5 ppm error. For example, a calculated m/z of 400.1519 (C₂₃H₂₃NNaO₄) matched experimental data .
- IR : Strong absorption at ~1685 cm⁻¹ (C=O stretch) and ~2926 cm⁻¹ (C-H stretching in hydroxypropyl) .
Q. What are the safety protocols for handling thioether-containing ketones like this compound?
- Guidelines :
- Use fume hoods to avoid inhalation of vapors (respiratory toxicity category 3) .
- Wear nitrile gloves and goggles (skin/eye irritation category 2) .
- Store in sealed containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How does structural modification of the thioether side chain affect biological activity?
- Case Study : In analogs like 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one, replacing chlorine at the 4-position with bulkier groups (e.g., bromine) reduced diuretic activity by ~40%, while 2-substituted derivatives showed slight improvements . Hydrophobic substituents (e.g., methyl) may enhance membrane permeability but reduce solubility .
- Experimental Design :
- Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains).
- Test in vitro activity (e.g., enzyme inhibition assays) and correlate with logP values .
Q. Can computational modeling predict binding interactions of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) using Mycobacterium tuberculosis enoyl-ACP reductase (InhA) as a target revealed binding energies of −9.1 to −9.2 kcal/mol for quinoline-thioether analogs. Key interactions include hydrogen bonding with Tyr158 and hydrophobic contacts with the alkyl chain .
- Validation : Compare docking scores with experimental IC₅₀ values from MIC assays .
Q. How do solvent polarity and catalyst choice influence regioselectivity in derivatization reactions?
- Case Study : In S-alkylations, polar aprotic solvents (DMF, THF) favor nucleophilicity of thiolate ions, while Cs₂CO₃ outperforms K₂CO₃ in deprotonation efficiency, reducing side products like disulfides . For reductions (e.g., ketone to alcohol), NaBH₄ in ethanol at 0°C minimizes over-reduction .
- Data Contradiction : While DMF is standard, THF may improve yields for sterically hindered substrates (e.g., benzosiloxaboroles) .
Q. What are the challenges in crystallizing thioether-ketone derivatives for X-ray analysis?
- Methodology : Use SHELXL for refinement of high-resolution data. Challenges include:
- Twinned crystals : Resolve using SHELXD for phase determination .
- Disorder in hydroxypropyl chain : Apply restraints to C-S and C-O bond lengths .
- Example : A related compound, 2-(cyclohex-2-en-1-yl)-1-phenylethan-1-one, required 0.1 M ethanol for slow crystallization to obtain diffraction-quality crystals .
Data Analysis & Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
